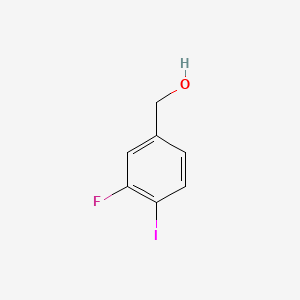

(3-Fluoro-4-iodophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-4-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCIAGJETMTBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743127 | |

| Record name | (3-Fluoro-4-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261615-96-6 | |

| Record name | (3-Fluoro-4-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Fluoro-4-iodophenyl)methanol: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of (3-Fluoro-4-iodophenyl)methanol, a key halogenated building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, explaining not just the "what" but the "why" behind the scientific choices, ensuring a robust and validated understanding of this versatile compound.

Core Compound Identification and Properties

This compound is a strategically substituted benzyl alcohol derivative. The presence and specific positioning of the fluoro and iodo groups, along with the reactive benzylic alcohol, make it a valuable synthon for introducing complex functionalities into target molecules.

| Property | Value | Source(s) |

| CAS Number | 1261615-96-6 | [1][2] |

| Molecular Formula | C₇H₆FIO | [3] |

| Molecular Weight | 252.03 g/mol | [4] |

| Appearance | White crystalline powder | [2] |

| Boiling Point | 263.4 ± 25.0 °C at 760 mmHg | [1] |

| Melting Point | Data not readily available; requires experimental determination. | |

| Solubility | Inferred to be soluble in methanol, ethanol, ethyl acetate, and DMSO; sparingly soluble in nonpolar solvents like hexanes; and poorly soluble in water. | [5] |

| Storage | Store at 2-8°C in a dry, sealed container away from light to prevent degradation. | [4] |

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of this compound involves the chemoselective reduction of the corresponding aldehyde, 3-fluoro-4-iodobenzaldehyde. This precursor can be synthesized from the commercially available 3-fluoro-4-iodotoluene. This multi-step approach provides a clear path from a simple starting material to the desired functionalized alcohol.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 3-Fluoro-4-iodobenzaldehyde

This procedure is adapted from established methods for the conversion of substituted toluenes to benzaldehydes[6].

-

Benzylic Bromination: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 3-fluoro-4-iodotoluene (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq).

-

Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Evaporate the solvent under reduced pressure to yield crude 1-(bromomethyl)-3-fluoro-4-iodobenzene, which is used directly in the next step.

-

Oxidation: Dissolve the crude benzyl bromide in dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq) and heat the mixture to 120 °C for 1.5-2 hours.

-

Cool the mixture, quench with water, and extract with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude 3-fluoro-4-iodobenzaldehyde.

Step 3: Reduction to this compound

This step utilizes sodium borohydride, a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols without affecting the aryl halides[7][8][9].

-

Setup: In a round-bottom flask, dissolve the crude 3-fluoro-4-iodobenzaldehyde (1.0 eq) in methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the aldehyde.

-

Workup: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄ and decompose borate esters.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel[10][11][12].

-

Column Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and evaporate the solvent to create a dry powder. Load this onto the top of the packed column.

-

Elution: Elute the column with a gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing to 80:20).

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield this compound as a white solid.

Characterization and Analytical Methods

Proper characterization is crucial to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed[13].

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (approx. 7.0-7.8 ppm) will show complex multiplets for the 3 aromatic protons, with splitting patterns influenced by H-H and H-F couplings. A doublet for the benzylic CH₂ protons (approx. 4.6 ppm), coupled to the hydroxyl proton. A broad singlet or triplet for the OH proton (variable, approx. 1.5-3.0 ppm), which will disappear upon D₂O exchange. |

| ¹³C NMR | Aromatic region (approx. 110-165 ppm) will show 6 distinct signals. The carbon bearing the fluorine (C-F) will appear as a large doublet due to ¹JCF coupling. Other aromatic carbons will show smaller couplings to fluorine (²JCF, ³JCF). The carbon bearing the iodine (C-I) will have a characteristic chemical shift. A signal for the benzylic carbon (-CH₂OH) will be observed around 60-65 ppm. |

| FT-IR (cm⁻¹) | Broad peak around 3200-3600 cm⁻¹ (O-H stretch, alcohol). Peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch). Peak around 1000-1100 cm⁻¹ (C-O stretch, primary alcohol). Characteristic C-F and C-I stretches in the fingerprint region (below 1200 cm⁻¹). |

| Mass Spec (ESI) | Predicted [M+H]⁺ = 252.9520 m/z. Predicted [M+Na]⁺ = 274.9339 m/z. |

Chromatographic Purity Analysis

Purity should be assessed using High-Performance Liquid Chromatography (HPLC)[14][15][16].

-

Method: Reverse-Phase HPLC (RP-HPLC)

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product, with purity typically >97% after chromatography.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its three key functional groups. This allows for sequential, controlled modifications, making it a powerful tool in multi-step syntheses.

Caption: Key reactivity pathways of this compound.

Reactions of the Alcohol Group

-

Oxidation: The primary alcohol can be smoothly oxidized to 3-fluoro-4-iodobenzaldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This is a foundational transformation, allowing for subsequent reactions like reductive amination or Wittig olefination.

-

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis[17][18][19]. This is often used to install linkers or modify solubility in drug candidates.

Reactions of the Aryl Iodide

-

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly reactive in palladium-catalyzed reactions. The Suzuki-Miyaura coupling is a prime example, where the iodo group is coupled with a boronic acid or ester to form a new carbon-carbon bond[20][21][22][23][24]. This is one of the most powerful methods for constructing biaryl systems, which are privileged structures in many pharmaceuticals. The high reactivity of the C-I bond allows this coupling to occur under mild conditions, often leaving the other functional groups intact.

Applications in Drug Discovery and Development

Halogenated intermediates are critical in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine serves as a versatile synthetic handle.

-

Pharmaceutical Intermediate: this compound is primarily used as a building block for more complex active pharmaceutical ingredients (APIs). Its structure is found within scaffolds designed to target a range of diseases.

-

Antiviral Research: A patent for related substituted 3-fluorophenyl methanol compounds highlights their potential application in preparing drugs for the prevention and treatment of cytomegalovirus (CMV) infections, suggesting this class of compounds has valuable antiviral properties[25].

-

Oncology and Anti-infectives: The ability to easily form biaryl structures via Suzuki coupling makes this reagent valuable in the synthesis of kinase inhibitors and other anti-cancer agents, as well as novel anti-microbial compounds where a twisted or extended conformation is required for biological activity[2][4].

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

| Hazard Information | |

| Pictograms |

|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid generating dust. Handle as a powder in a contained manner.

-

Ensure containers are tightly sealed when not in use.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound, CasNo.1261615-96-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. PubChemLite - this compound (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 4. This compound [myskinrecipes.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. orgsyn.org [orgsyn.org]

- 13. rsc.org [rsc.org]

- 14. helixchrom.com [helixchrom.com]

- 15. arlok.com [arlok.com]

- 16. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 24. Suzuki-Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide [organic-chemistry.org]

- 25. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

(3-Fluoro-4-iodophenyl)methanol spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Fluoro-4-iodophenyl)methanol

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, halogenated organic molecules serve as indispensable building blocks. Their unique electronic and steric properties can profoundly influence molecular interactions, metabolic stability, and bioavailability. This compound is one such critical intermediate, featuring a strategically substituted aromatic ring. The presence of both fluorine and iodine atoms offers multiple avenues for further synthetic elaboration, making it a valuable precursor in the synthesis of complex chemical entities.[1]

However, the utility of any chemical intermediate is predicated on its purity and structural integrity. Unambiguous confirmation of its identity is paramount. This guide provides a comprehensive analysis of this compound using a multi-technique spectroscopic approach, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the spectral data but also delve into the underlying principles of data acquisition and interpretation, reflecting the rigorous standards of analytical chemistry.

Molecular Structure and Properties

A precise understanding of the molecular architecture is the foundation for all spectral interpretation.

Caption: 2D Structure of this compound

Table 1: Core Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1261615-96-6 | [1][2] |

| Molecular Formula | C₇H₆FIO | [3] |

| Molecular Weight | 252.03 g/mol | [1] |

| Monoisotopic Mass | 251.94473 Da |[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, multiplicities, and coupling constants, we can piece together the precise connectivity of atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR reveals the number of distinct proton environments and their neighboring atoms. For this compound, we expect signals corresponding to the three aromatic protons, the benzylic methylene (CH₂) protons, and the hydroxyl (OH) proton. The electron-withdrawing effects of fluorine and iodine, along with spin-spin coupling to the ¹⁹F nucleus, are key to interpreting the aromatic region.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| Ar-H (H-5) | ~7.6 | Doublet (d) | 1H | JH-H ≈ 8.5 |

| Ar-H (H-2) | ~7.2 | Doublet of doublets (dd) | 1H | JH-F ≈ 10.0, JH-H ≈ 2.0 |

| Ar-H (H-6) | ~7.1 | Doublet of doublets (dd) | 1H | JH-H ≈ 8.5, JH-F ≈ 8.5 |

| CH ₂OH | ~4.7 | Singlet (s) or Doublet (d) | 2H | JH-OH (if coupled) |

| CH₂OH | Variable (~1.5-3.0) | Singlet (s, broad) | 1H | Exchanges with D₂O |

Interpretation:

-

Aromatic Region (δ 7.0-7.7): The three aromatic protons are chemically distinct. The proton at position 5 is expected to be the most downfield due to the deshielding effect of the adjacent iodine atom. It appears as a simple doublet from coupling to the proton at position 6. The protons at positions 2 and 6 will show more complex splitting due to coupling with each other (ortho or meta) and, crucially, coupling to the fluorine atom (JH-F).[4][5]

-

Benzylic Protons (δ ~4.7): The two protons of the CH₂ group are typically observed as a sharp singlet.[6] Depending on the solvent and concentration, they may show coupling to the hydroxyl proton, appearing as a doublet.

-

Hydroxyl Proton (Variable): The chemical shift of the OH proton is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding. It typically appears as a broad singlet and will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.[7]

¹³C NMR Spectroscopy: Carbon Backbone Mapping

Carbon NMR provides a count of the unique carbon atoms in the molecule. For this compound, we expect seven distinct signals: six for the aromatic ring and one for the methylene carbon. The key diagnostic features are the large, direct carbon-fluorine coupling constant (¹JC-F) and the significant shielding effect of the iodine atom on the carbon to which it is attached.[8][9]

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C -F (C-3) | ~162 (d) | Large ¹JC-F coupling (~250 Hz) |

| C -CH₂OH (C-1) | ~140 | Quaternary carbon |

| C -H (C-5) | ~139 | Aromatic CH |

| C -H (C-6) | ~128 | Aromatic CH |

| C -H (C-2) | ~116 (d) | Smaller ²JC-F coupling (~20 Hz) |

| C -I (C-4) | ~92 | Strong shielding by Iodine |

| C H₂OH | ~64 | Aliphatic carbon attached to oxygen |

Interpretation:

-

C-F Signal (δ ~162): The carbon directly bonded to fluorine is significantly deshielded and will appear as a doublet with a very large coupling constant (¹JC-F), which is an unmistakable signature.[10]

-

C-I Signal (δ ~92): Conversely, the carbon bonded to iodine experiences a strong "heavy atom effect," causing it to be highly shielded and appear far upfield compared to the other aromatic carbons.[11]

-

Other Aromatic Carbons: The remaining four aromatic carbons will appear in the typical range of δ 115-140 ppm. The C-2 carbon will also exhibit a smaller two-bond coupling to fluorine (²JC-F).

-

Methylene Carbon (δ ~64): The benzylic carbon signal appears in the typical region for a carbon atom single-bonded to an oxygen atom.[9][10]

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup (for a 500 MHz Spectrometer): [12] a. Insert the sample into the spectrometer's magnet. b. Lock the field on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS signal.

-

¹H NMR Acquisition: a. Acquire a standard one-pulse proton spectrum. b. Set a spectral width of approximately 16 ppm, centered around 6 ppm. c. Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds. d. Co-add 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Switch the probe to the carbon channel. b. Acquire a proton-decoupled ¹³C spectrum. c. Set a spectral width of approximately 240 ppm, centered around 120 ppm. d. Use a 45° pulse angle and a relaxation delay of 2 seconds. e. Co-add 512-1024 scans for adequate signal-to-noise.

-

Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). b. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. c. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[4] d. Integrate the signals in the ¹H spectrum.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H stretch (alcohol) | 3550 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding.[13] |

| C-H stretch (aromatic) | 3100 - 3010 | Medium | Typically observed just above 3000 cm⁻¹.[14] |

| C-H stretch (aliphatic, CH₂) | 2950 - 2850 | Medium | Characteristic of the methylene group.[14] |

| C=C stretch (aromatic ring) | 1600 - 1450 | Medium-Weak | A series of absorptions confirms the aromatic ring. |

| C-O stretch (primary alcohol) | ~1050 | Strong | A strong peak indicative of the C-OH bond.[15] |

| C-F stretch | 1250 - 1000 | Strong | Often found in the fingerprint region. |

| C-I stretch | 600 - 500 | Medium-Strong | Appears at a low wavenumber due to the heavy iodine atom.[16] |

Interpretation: The IR spectrum provides a clear "fingerprint" of the molecule. The most diagnostic peak is the broad, strong absorption band in the 3550-3200 cm⁻¹ region, which is definitive evidence for the hydroxyl (-OH) group.[13][17] The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the overall structure of a substituted benzyl alcohol. The strong C-O stretch around 1050 cm⁻¹ further supports the primary alcohol functionality. Finally, strong absorptions in the fingerprint region (below 1300 cm⁻¹) will correspond to the C-F and C-I stretching vibrations.[16]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To quickly obtain an IR spectrum of the solid sample to identify its functional groups.

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: a. Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal. b. Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: a. Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. b. The typical spectral range is 4000-400 cm⁻¹.

-

Post-Acquisition: a. Clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol) and a soft tissue. b. Label the key peaks on the resulting spectrum with their corresponding vibrational modes.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation, clues about its structure.

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion Identity | Notes |

|---|---|---|

| 252 | [M]⁺˙ | Molecular ion. Confirms the molecular weight. |

| 234 | [M - H₂O]⁺˙ | Loss of water from the molecular ion. |

| 125 | [M - I]⁺ | Fission of the C-I bond. |

| 109 | [C₇H₆F]⁺ | Fragment corresponding to fluorotoluene. |

Interpretation: In an Electron Ionization (EI) mass spectrum, the parent molecule is ionized to form a molecular ion (M⁺˙). For this compound, this peak is expected at a mass-to-charge ratio (m/z) of 252, confirming the molecular formula.[3] Due to the high stability of the benzyl cation, a common fragmentation pathway involves the loss of the hydroxyl group. Another prominent pathway is the loss of a water molecule (18 Da) to give a peak at m/z 234. Cleavage of the relatively weak C-I bond would result in a fragment at m/z 125. The relative abundance of these fragments helps to piece together the molecular structure.

Plausible Fragmentation Pathway

Caption: A simplified fragmentation pathway for this compound.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Objective: To determine the accurate mass of the compound.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: a. The mass spectrometer should be calibrated using a known standard. b. Set the instrument to positive ion ESI mode.

-

Sample Infusion: a. Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: a. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). b. Adducts with sodium ([M+Na]⁺ at m/z 275) or protons ([M+H]⁺ at m/z 253) are commonly observed in ESI.[3]

-

Data Analysis: a. Identify the peak corresponding to the protonated molecule or other adducts. b. The high-resolution mass obtained can be used to confirm the elemental composition.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and MS. IR spectroscopy confirms the presence of the key alcohol functional group. Mass spectrometry verifies the molecular weight and elemental composition. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity, including the specific substitution pattern on the aromatic ring. This comprehensive analytical workflow ensures the identity and quality of this important chemical building block, providing researchers with the confidence needed for its application in complex synthetic endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1261615-96-6 [chemicalbook.com]

- 3. PubChemLite - this compound (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. rsc.org [rsc.org]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. proprep.com [proprep.com]

An In-depth Technical Guide to the Solubility and Stability of (3-Fluoro-4-iodophenyl)methanol

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, the utility of a building block is fundamentally governed by its physical and chemical properties. (3-Fluoro-4-iodophenyl)methanol, a halogenated benzyl alcohol derivative, presents itself as a valuable intermediate, particularly in the synthesis of complex, biologically active molecules where fluorine and iodine substituents can modulate metabolic stability, binding affinity, and potency.[1][2] This guide provides an in-depth analysis of two critical parameters for this compound: solubility and stability. For researchers, process chemists, and formulation scientists, a thorough understanding of these characteristics is not merely academic; it is a prerequisite for efficient process development, robust analytical method design, and the creation of safe and effective final products. This document moves beyond a simple data sheet, offering insights into the causality behind experimental design and providing validated protocols for in-house assessment.

Core Physicochemical Profile

Before delving into its behavior in solution, it is essential to establish the fundamental physicochemical properties of this compound. These parameters provide the foundational context for its solubility and stability characteristics. The presence of a polar alcohol group, a hydrophobic iodinated phenyl ring, and an electronegative fluorine atom creates a molecule with balanced but distinct chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261615-96-6 | [3][4] |

| Molecular Formula | C₇H₆FIO | [1][5] |

| Molecular Weight | 252.03 g/mol | [1] |

| Appearance | White powder | [3] |

| Predicted Boiling Point | 263.4 ± 25.0 °C at 760 mmHg | [1][2] |

| Predicted XLogP | 1.8 | [5] |

XLogP is a computed measure of hydrophobicity. A value of 1.8 suggests moderate lipophilicity, predicting limited solubility in water but good solubility in many organic solvents.

Solubility Profile: From Theory to Practice

Solubility is a critical attribute that influences everything from reaction kinetics in process chemistry to bioavailability in drug development.[6][7] The structure of this compound—containing both a hydrogen-bond-donating alcohol and a large, hydrophobic halogenated aromatic ring—suggests a nuanced solubility profile.

Theoretical Considerations

The molecule's solubility is a tale of two competing functionalities. The benzyl alcohol moiety can participate in hydrogen bonding, promoting dissolution in polar protic solvents like water and alcohols. Conversely, the 4-iodo and 3-fluoro substitutions on the phenyl ring increase its molecular weight and surface area, enhancing its hydrophobicity and favoring solubility in organic solvents. Therefore, we can predict poor aqueous solubility and progressively better solubility in polar aprotic and non-polar organic solvents.

Experimental Determination: The Shake-Flask Method

To move from prediction to quantification, a robust experimental method is required. While high-throughput kinetic solubility assays are common in early discovery, the "gold standard" for determining true thermodynamic solubility remains the shake-flask method.[8][9] This equilibrium-based approach ensures that the measured solubility represents a true saturated solution, providing reliable data for formulation and process development.

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent system.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). An excess is visually confirmed by the presence of undissolved solid.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, though 48-72 hours may be necessary for compounds with slow dissolution kinetics.[6]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles.

-

Quantification: Carefully aspirate a precise volume of the clear supernatant. Dilute the sample with an appropriate mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method, typically HPLC-UV.

-

Analysis: Analyze the diluted sample against a calibration curve prepared from known concentrations of the compound to determine its concentration in the saturated solution (i.e., its solubility).[6]

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Expected Solubility Data

While specific experimental data is proprietary to individual labs, the following table provides an expected solubility profile based on the compound's structure and the properties of analogous molecules.

Table 2: Expected Solubility of this compound

| Solvent | Type | Expected Solubility (mg/mL) | Qualitative Description |

| Water | Polar Protic | < 0.1 | Insoluble |

| PBS (pH 7.4) | Aqueous Buffer | < 0.1 | Insoluble |

| Ethanol | Polar Protic | > 50 | Freely Soluble |

| Methanol | Polar Protic | > 100 | Very Soluble |

| Acetonitrile | Polar Aprotic | ~ 20-50 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |

| Ethyl Acetate | Moderately Polar | ~ 10-30 | Soluble |

| Dichloromethane | Non-polar | ~ 5-15 | Sparingly Soluble |

Stability Profile and Degradation Pathways

Understanding a molecule's stability is paramount for determining its shelf-life, defining appropriate storage conditions, and ensuring the safety and efficacy of a final drug product.[10] Forced degradation studies are intentionally aggressive experiments designed to predict the degradation pathways and products that may form under long-term storage conditions.[11][12] These studies are a cornerstone of developing a stability-indicating analytical method.[13]

Forced Degradation (Stress Testing)

Forced degradation involves exposing the compound, in both solid and solution states, to conditions more severe than accelerated stability testing.[12] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent molecule.[10] Key stress conditions include:

-

Hydrolytic Stability: Exposure to acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60-80 °C).

-

Oxidative Stability: Treatment with an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂), at room temperature.[14]

-

Thermal Stability: Exposure of the solid powder and a solution to dry heat (e.g., 80-105 °C).

-

Photostability: Exposure of the solid and a solution to a combination of visible and UV light as specified by ICH Q1B guidelines.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

-

Oxidation: The primary alcohol is the most likely site for oxidation. This can proceed in two steps: first to the corresponding aldehyde, (3-Fluoro-4-iodobenzaldehyde) , and upon further oxidation, to the carboxylic acid, (3-Fluoro-4-iodobenzoic acid) . This pathway is highly probable under oxidative stress (H₂O₂).[15]

-

Acid-Catalyzed Etherification: Under strong acidic and thermal conditions, two molecules of the benzyl alcohol can undergo dehydration to form bis(3-fluoro-4-iodobenzyl) ether .[15]

-

Photolysis: The Carbon-Iodine bond is significantly weaker than C-F or C-H bonds and is susceptible to cleavage upon exposure to UV light. This could lead to the formation of radical species and subsequent complex degradation products.

Diagram: Predicted Oxidative Degradation Pathway

Caption: Primary predicted pathway under oxidative stress.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can unambiguously assess the drug substance in the presence of its potential impurities, excipients, and degradation products.[16][17] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse technique for this purpose.[13]

Core Objective: Specificity

The primary goal is to develop an HPLC method that can separate the parent peak of this compound from all peaks corresponding to degradation products generated during forced degradation studies. This ensures that any measured decrease in the parent peak area is due to actual degradation and not co-elution with other species.

-

Prepare Stressed Samples: Subject the compound to hydrolytic, oxidative, thermal, and photolytic stress as described in Section 3.1. Include an unstressed control sample.

-

Initial Method Scouting:

-

Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Screen different mobile phase compositions. A common starting point is a gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol).

-

Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm) to find the optimal wavelength for detection of the parent and all degradants.

-

-

Method Optimization:

-

Inject the control and a mixture of all stressed samples.

-

Adjust the gradient slope, mobile phase pH, and temperature to achieve baseline separation of the parent peak from all degradant peaks. The goal is a resolution (Rs) > 1.5 between all adjacent peaks.

-

-

Demonstrate Specificity:

-

Analyze each individual stressed sample. The chromatogram should show a decrease in the parent peak area and the appearance of new, well-resolved degradant peaks.

-

Perform peak purity analysis on the parent peak in the stressed samples using the PDA detector. The peak should be spectrally pure, confirming no co-elution.

-

-

Method Validation: Once specificity is established, validate the method according to ICH guidelines for key parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[18]

Diagram: Stability-Indicating Method Development Workflow

Caption: Workflow for SIAM development and validation.

Summary and Handling Recommendations

This compound is a moderately lipophilic compound with expectedly poor aqueous solubility but good solubility in common organic solvents like methanol, ethanol, and DMSO. Its stability profile is largely dictated by the primary alcohol and the carbon-iodine bond.

Key Recommendations:

-

Storage: The solid material should be stored in a well-sealed container in a cool, dark, and dry place (recommended 2-8°C) to protect it from light, moisture, and heat.[1][2]

-

Solution Handling: For creating stock solutions, DMSO and methanol are excellent choices. Aqueous buffers are not suitable for achieving high concentrations. When preparing aqueous dilutions from a DMSO stock, be mindful of potential precipitation.

-

Formulation & Process: The compound's susceptibility to oxidation and photolytic degradation should be considered. Processes should minimize exposure to strong oxidizing agents and UV light. The use of antioxidants or light-protective packaging may be necessary for formulated products.

-

Analytical Testing: A validated, stability-indicating RP-HPLC method is essential for all quality control and stability assessments to ensure accurate quantification of the parent compound and detection of any potential degradation products.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound, CasNo.1261615-96-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. This compound | 1261615-96-6 [chemicalbook.com]

- 5. PubChemLite - this compound (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Forced Degradation Studies - CD Formulation [formulationbio.com]

- 15. mdpi.com [mdpi.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. scispace.com [scispace.com]

- 18. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

(3-Fluoro-4-iodophenyl)methanol: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine, in particular, can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] When paired with a versatile synthetic handle like iodine, the resulting building block becomes an invaluable asset for generating diverse molecular libraries. (3-Fluoro-4-iodophenyl)methanol is one such critical intermediate, offering a unique combination of functionalities for researchers and drug development professionals. Its phenyl ring is activated for various transformations, the fluorine atom provides desirable physicochemical modifications, and the iodine atom serves as a prime site for cross-coupling reactions.[1]

This guide provides an in-depth technical overview of this compound, covering its commercial availability, key suppliers, plausible synthetic routes, and critical applications in pharmaceutical research, particularly in the development of novel therapeutics.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its core structure consists of a benzyl alcohol moiety substituted with fluorine at the meta-position and iodine at the para-position relative to the hydroxymethyl group.

| Property | Value | Source(s) |

| CAS Number | 1261615-96-6 | [3][4][5] |

| Molecular Formula | C₇H₆FIO | [6][7] |

| Molecular Weight | 252.03 g/mol | [7] |

| Appearance | White powder | [3] |

| Boiling Point | 263.4±25.0°C at 760 mmHg | [6] |

| InChIKey | CJCIAGJETMTBJI-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC(=C(C=C1CO)F)I | [7] |

Commercial Availability and Sourcing

This compound is available from a range of fine chemical suppliers, catering to both small-scale research and larger developmental needs. When sourcing this reagent, it is critical for researchers to verify purity, typically via ¹H NMR and HPLC, and to request a Certificate of Analysis (CoA) from the supplier.

| Supplier | Purity | Available Quantities | Notes |

| Fluorochem | 95% | 1g, 5g, 25g | A well-established supplier for fluorinated building blocks.[4] |

| Zhejiang Jiuzhou Chem Co.,Ltd | 99% | Bulk (Metric Ton scale) | Specializes in organic intermediates with large production capacity.[3] |

| ChemicalBook | Varies | Varies by listing | An online marketplace connecting various suppliers.[5] |

| AOBChem | Not Specified | 250mg, 500mg, 1g, 5g | Provides a range of quantities for research purposes.[8] |

| Sunway Pharm Ltd | 97% | 250mg, 1g, 5g | Offers various purity grades and package sizes.[9] |

Strategic Sourcing and Quality Control Workflow

The process of acquiring and validating a key starting material like this compound is a self-validating system crucial for experimental reproducibility. The following workflow is recommended.

Caption: Recommended workflow for sourcing and validating this compound.

Synthetic Pathways

While commercially available, understanding the synthetic origin of this compound is valuable for cost analysis and for custom synthesis planning. A common and logical retrosynthetic approach originates from a more readily available substituted benzoic acid.

Proposed Synthetic Route: Reduction of 3-Fluoro-4-iodobenzoic Acid

This pathway involves the direct reduction of the carboxylic acid functional group to a primary alcohol. This is a high-yielding and straightforward transformation in organic synthesis.

Caption: Synthetic flowchart for the preparation of the target compound.

Exemplary Experimental Protocol

This protocol is a representative example based on standard literature procedures for the reduction of benzoic acids and should be adapted and optimized for specific laboratory conditions.

-

Setup: To a dry, nitrogen-flushed 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-fluoro-4-iodobenzoic acid (10.0 g, 37.6 mmol).

-

Dissolution: Dissolve the starting material in 150 mL of anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 45.1 mL, 45.1 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of methanol, followed by 50 mL of 1 M HCl (aq).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Applications in Drug Discovery and Medicinal Chemistry

The unique arrangement of functional groups in this compound makes it a highly strategic building block.

-

The Role of Fluorine: The electron-withdrawing nature of the fluorine atom can lower the pKa of the benzylic alcohol, potentially influencing hydrogen bonding interactions with biological targets. It also enhances lipophilicity and can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.[1][2]

-

The Role of Iodine: The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkynyl, and other groups, which is essential for exploring the Structure-Activity Relationship (SAR) of a lead compound.[1]

-

Antiviral Agents: This scaffold has been identified as a key component in the synthesis of compounds with potential antiviral activity. Specifically, substituted 3-fluorophenyl methanol derivatives have been investigated for the prevention and treatment of cytomegalovirus (CMV) infections.[10] The ability to diversify the molecule at the 4-position via the iodo group allows for the fine-tuning of activity and selectivity against viral targets.[10]

Caption: Structure-function relationships of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

-

Hazards: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from oxidizing agents.

Conclusion

This compound stands out as a valuable and versatile building block for the modern medicinal chemist. Its commercial availability from multiple suppliers allows for its integration into discovery and development pipelines. The compound's dual functionality—a fluorine atom for property modulation and an iodine atom for synthetic diversification—provides a powerful platform for the synthesis of novel small molecules, particularly in the search for new antiviral therapies. A thorough understanding of its properties, sourcing, and safe handling is paramount to leveraging its full potential in the advancement of pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.1261615-96-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. fluorochem.cnreagent.com [fluorochem.cnreagent.com]

- 5. This compound | 1261615-96-6 [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. PubChemLite - this compound (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 8. aobchem.com [aobchem.com]

- 9. (4-Fluoro-3-iodophenyl)methanol - CAS:227609-87-2 - Sunway Pharm Ltd [3wpharm.com]

- 10. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

- 11. actylislab.com [actylislab.com]

A Researcher's Comprehensive Guide to the Safe Handling and Application of (3-Fluoro-4-iodophenyl)methanol

Section 1: Compound Profile and Hazard Identification

(3-Fluoro-4-iodophenyl)methanol is a halogenated aromatic alcohol of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring both fluorine and iodine atoms on the phenyl ring, makes it a valuable synthetic intermediate. However, this same structural complexity necessitates a nuanced and rigorous approach to its handling and safety management. This guide provides an in-depth analysis of the compound's risk profile, grounded in its chemical properties, to empower researchers to work safely and effectively.

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] A summary of these hazards is presented below.

| Hazard Class | GHS Code | Hazard Statement | Primary Route of Exposure |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] | Ingestion |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] | Dermal Contact |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2] | Ocular Contact |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2] | Inhalation |

Section 2: The Chemistry of Risk - A Mechanistic Approach to Safety

A foundational understanding of the compound's chemical reactivity is paramount to anticipating and mitigating risks. The safety protocols outlined in this guide are directly derived from the inherent properties of the molecule's structure.

Inherent Instabilities and Reactivity Profile:

-

Carbon-Iodine Bond Lability: The carbon-iodine bond is the weakest carbon-halogen bond. This inherent weakness means the compound can be susceptible to degradation, particularly when exposed to light, heat, or certain reagents, potentially releasing iodine species. While iodine itself is less reactive than other halogens, its compounds can be versatile in chemical reactions.[3][4]

-

Potential for Light and Air Sensitivity: Halogenated organic compounds, especially those containing iodine, can be sensitive to light and air.[5] Photodecomposition can occur, leading to discoloration and the formation of impurities. While not explicitly pyrophoric, prolonged exposure to air could lead to gradual oxidation of the benzylic alcohol group. Therefore, storage in an inert atmosphere is a critical precautionary measure.[5][6]

-

Thermal Decomposition Hazards: In the event of a fire, halogenated organic compounds may decompose to form highly toxic and corrosive gases.[7] For this compound, thermal decomposition can release hazardous substances such as carbon oxides (CO, CO2), gaseous hydrogen fluoride (HF), and hydrogen iodide (HI).[8]

-

Incompatibility with Strong Oxidizers: The primary alcohol moiety (-CH₂OH) is susceptible to oxidation. Contact with strong oxidizing agents can lead to vigorous, potentially exothermic reactions, creating unwanted byproducts and posing a significant safety risk.[8]

Section 3: Hierarchy of Controls - Engineering Safeguards and Personal Protective Equipment (PPE)

To ensure laboratory safety, a multi-layered approach known as the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective measures for risk reduction.

1. Engineering Controls: The primary engineering control for handling this compound is a properly functioning chemical fume hood.[9] This is non-negotiable. A fume hood provides critical protection by capturing and exhausting vapors, preventing inhalation exposure and containing potential splashes or spills.[10]

2. Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be worn at all times when handling this compound.[9] The selection of appropriate PPE is crucial for preventing dermal and ocular exposure.

| Equipment | Specification | Rationale |

| Hand Protection | Nitrile Gloves | Provides chemical resistance against incidental contact.[7][9] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected. |

| Eye Protection | Safety Goggles with Side Shields (conforming to EN166 or ANSI Z87.1) | Protects against splashes and airborne particles.[11] Standard safety glasses are insufficient. |

| Skin/Body Protection | Cotton Lab Coat | Protects skin and personal clothing from contamination.[9] Cotton is preferred over synthetic materials due to its lower risk of melting in a fire.[10] |

| Footwear | Closed-toe Shoes | Protects feet from spills.[9] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for reproducible science and personal safety.

SOP 1: General Handling and Use

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or ignition sources.[7][12]

-

Personal Protective Equipment: Don all required PPE as specified in the table above.

-

Aliquotting: If working with a solid, perform all weighing and transfers within the fume hood to contain any dust. If working with a solution, use appropriate glassware (e.g., glass syringes for air-sensitive transfers) to minimize exposure.[6]

-

Labeling: All containers holding the compound or its solutions must be clearly and accurately labeled with the chemical name, concentration, and appropriate hazard pictograms.[11][13]

-

Post-Handling: After use, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate the work surface.

SOP 2: Storage Protocol

-

Container: Store the compound in its original, tightly sealed container.[2][7] For long-term storage, consider an amber glass vial to protect from light.[5]

-

Environment: Store in a cool, dry, and well-ventilated area designated for chemical storage.[7][14] Do not store in direct sunlight.[5]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[7][8]

-

Inert Atmosphere: For optimal stability and to prevent degradation, storing the material inside a glove box or desiccator with an inert atmosphere (Nitrogen or Argon) is strongly recommended.[5]

SOP 3: Waste Disposal

-

Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9]

-

Labeling: The waste container must be clearly labeled and kept tightly sealed when not in use.[7][11]

-

Institutional Policy: Never dispose of this chemical down the drain.[9] Adhere strictly to your institution's hazardous waste management guidelines for final disposal.[9]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist or if feeling unwell, seek immediate medical attention.[2][15]

-

Skin Contact: Take off all contaminated clothing immediately.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2]

-

Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Immediately call a Poison Control Center or physician.[2][12][15]

Laboratory Spill Management The following workflow should be initiated for a small-scale laboratory spill. For large spills, evacuate the area and contact your institution's emergency response team.

Section 6: Conclusion

This compound is a compound with significant synthetic potential. Realizing this potential requires a commitment to safety that is as rigorous as the science it enables. By understanding the compound's chemical nature, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and emergencies, researchers can confidently and safely incorporate this valuable building block into their work.

Section 7: References

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. 7

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. 9

-

Medline. (n.d.). SAFETY DATA SHEET. 12

-

Ossila. (n.d.). Air Sensitive Compounds. 5

-

Fluorochem. (n.d.). This compound Safety Information. Reagent Instruments Network. 2

-

JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. 16

-

Fisher Scientific. (2021). SAFETY DATA SHEET for 4-(Trifluoromethyl)benzyl alcohol. 8

-

Carl ROTH. (n.d.). Safety Data Sheet: Methanol. 14

-

Sigma-Aldrich. (2024). Methanol - SAFETY DATA SHEET. 15

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. 17

-

Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. 6

-

University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. 18

-

Air Science. (2020). How to Safely Store Chemicals. 13

-

Chemistry LibreTexts. (2020). Safety. 19

-

TETRAHEDRON CHEMISTRY CLASSES. (2021). WHY IODINATION OF BENZENE IS DIFFICULT? [YouTube]. 3

-

PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. National Center for Biotechnology Information. --INVALID-LINK--

-

Chemistry For Everyone. (2025). How Reactive Is Iodine? [YouTube]. 4

-

Unknown. (n.d.). SAFETY IN THE LABORATORY. 10

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. 11

-

ChemicalBook. (2025). This compound (CAS 1261615-96-6). 20

-

PubChemLite. (n.d.). This compound (C7H6FIO). 21

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. 1

References

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [fluorochem.cnreagent.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. ossila.com [ossila.com]

- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. fishersci.com [fishersci.com]

- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 10. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. medline.com [medline.com]

- 13. How to Safely Store Chemicals [airscience.com]

- 14. carlroth.com [carlroth.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. How To [chem.rochester.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. This compound | 1261615-96-6 [chemicalbook.com]

- 21. PubChemLite - this compound (C7H6FIO) [pubchemlite.lcsb.uni.lu]

(3-Fluoro-4-iodophenyl)methanol: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery & Development Professionals

Abstract

In the intricate landscape of drug discovery, the selection of starting materials and key intermediates is a critical determinant of a program's success. The strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. (3-Fluoro-4-iodophenyl)methanol has emerged as a highly valuable scaffold, offering a unique combination of features that empower medicinal chemists to accelerate the discovery of novel therapeutics. This guide provides a comprehensive overview of the properties, synthesis, and strategic applications of this versatile building block, grounded in established chemical principles and supported by practical insights for its effective use in drug development pipelines.

The Molecular Blueprint: Analyzing the Strategic Value of this compound

At its core, this compound is a deceptively simple molecule. However, its substitution pattern on the phenyl ring is a deliberate convergence of functionalities, each conferring distinct and synergistic advantages in drug design.

-

The Fluorine Atom: The presence of fluorine is a well-established strategy in medicinal chemistry.[1][2] Its high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering a molecule's properties without adding significant steric bulk.[3][4] Key effects include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, capable of blocking sites of oxidative metabolism and thereby increasing a drug's half-life and bioavailability.[1][4]

-

Binding Affinity: Fluorine can modulate the acidity (pKa) of nearby functional groups, enhancing interactions with biological targets.[5] It can also participate in favorable electrostatic and hydrogen-bonding interactions within a protein's binding pocket.[3]

-

Lipophilicity & Permeability: Strategic fluorination can fine-tune a compound's lipophilicity, which is crucial for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and enhancing membrane permeability.[1][5]

-

-

The Iodine Atom: The iodine atom serves a dual purpose. While it can participate in halogen bonding—a specific type of non-covalent interaction that can contribute to binding affinity—its primary role in this context is that of a versatile synthetic handle. It is an ideal leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage, modular introduction of diverse chemical moieties, making it invaluable for Structure-Activity Relationship (SAR) studies.[6]

-

The Hydroxymethyl Group: The primary alcohol functionality provides another point for modification. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be used to form ethers and esters, enabling the exploration of different linker strategies or the introduction of prodrug functionalities to improve solubility or bioavailability.

Below is a diagram illustrating the key functional and reactive sites of the molecule.

Caption: Key functional regions of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 1261615-96-6 | [7][8] |

| Molecular Formula | C₇H₆FIO | [7][9] |

| Molecular Weight | 252.03 g/mol | [7] |

| Appearance | White powder | [8] |

| Boiling Point | 263.4±25.0°C at 760 mmHg | [7] |

| Storage | 2-8°C, dry and sealed | [7] |

Core Applications in Medicinal Chemistry Programs

This compound is not merely a catalog chemical; it is a strategic starting point for synthesizing complex molecules targeting a range of diseases. Its utility stems from its ability to serve as a foundational scaffold in diverse therapeutic areas.

Kinase Inhibitors

The 3-fluorophenyl motif is a recurring feature in many potent and selective kinase inhibitors.[6] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. This compound is an ideal precursor for inhibitors targeting oncogenic kinases such as EGFR, HER2, and PLK1.[6] The synthetic workflow typically involves leveraging the iodine atom for a Suzuki or Buchwald-Hartwig coupling to introduce a core heterocyclic system (e.g., quinazoline, pyrimidine, pyrazole) that mimics the adenine region of ATP.

Antiviral Agents

Patents have disclosed the application of substituted 3-fluorophenyl methanol compounds in the preparation of antiviral drugs, particularly for combating infections by viruses like cytomegalovirus (CMV).[10] For immunocompromised patients, CMV can be a life-threatening pathogen, and novel therapeutics are urgently needed. The effectiveness of these compounds is often enhanced by the specific substitution pattern, where the fluoro group contributes to improved safety and efficacy profiles compared to existing treatments.[10]

General Antimicrobial and Anticancer Scaffolds

Beyond specific targets, this building block is used in the broader development of new antimicrobial and anticancer agents.[7] The rationale is that the 3-fluoro-4-iodophenyl scaffold provides a robust platform for generating large libraries of diverse compounds. The ease of structural modification allows for rapid optimization of biological activity against various bacterial strains or cancer cell lines.[7]

The following diagram illustrates the central role of this building block in a typical drug discovery workflow.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound [myskinrecipes.com]

- 8. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 9. PubChemLite - this compound (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 10. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

The Strategic Utility of (3-Fluoro-4-iodophenyl)methanol in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Logic of a Privileged Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular complexity. (3-Fluoro-4-iodophenyl)methanol emerges as a building block of significant strategic value, embodying a design logic that addresses several key challenges in the construction of novel chemical entities. Its utility is not merely a consequence of its constituent parts, but rather the synergistic interplay between the fluorine atom, the iodine atom, and the benzylic alcohol functionality.

The fluorine atom, with its high electronegativity and small van der Waals radius, is a well-established modulator of physicochemical and pharmacological properties.[1][2][3][4][5] Its incorporation can enhance metabolic stability by blocking sites of oxidation, modulate pKa to improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4][5] The aryl iodide moiety serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.[6][7] The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for facile carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions.[6] Finally, the methanol group provides a reactive site for further derivatization, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion into ethers and esters, expanding the diversity of accessible structures.[8]

This guide, from the perspective of a Senior Application Scientist, will provide a comprehensive overview of the synthesis and application of this compound, offering not just protocols, but the underlying rationale for the experimental choices, thereby empowering researchers to leverage this valuable building block in their own synthetic endeavors.

Synthesis of this compound: A Practical and Scalable Approach

A robust and reliable synthesis of this compound is paramount for its widespread application. A common and efficient route commences from the commercially available 3-fluoro-4-aminobenzoic acid, proceeding through a two-step reduction followed by a Sandmeyer-type diazotization-iodination reaction.

Step 1: Reduction of the Carboxylic Acid

The initial step involves the reduction of the carboxylic acid functionality of 3-fluoro-4-aminobenzoic acid to the corresponding benzyl alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Experimental Protocol:

-

To a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-fluoro-4-aminobenzoic acid (1.0 eq.) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.

-

The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (3-fluoro-4-aminophenyl)methanol, which can often be used in the next step without further purification.

Causality Behind Experimental Choices: The use of LiAlH₄ is dictated by its high reactivity, which is necessary for the reduction of a carboxylic acid. The careful, sequential quenching procedure is crucial for safely decomposing the excess hydride and generating an easily filterable aluminum salt byproduct.

Step 2: Diazotization and Iodination

The final step involves the conversion of the amino group to an iodo group via a diazotization reaction followed by treatment with an iodide salt.

Experimental Protocol:

-

(3-Fluoro-4-aminophenyl)methanol (1.0 eq.) is dissolved in a mixture of water and a strong acid (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

A solution of potassium iodide (1.5 eq.) in water is then added portion-wise to the diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The mixture is then extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of potassium iodide as the iodide source is a common and effective method for introducing the iodine atom onto the aromatic ring. The sodium thiosulfate wash is essential for removing colored iodine impurities from the organic phase.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most prominently displayed in its application as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient coupling under conditions that are often milder than those required for the corresponding bromides or chlorides.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[9]

Conceptual Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling.

Detailed Protocol:

-

To a reaction vessel charged with this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.), add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

-

The mixture is sparged with an inert gas (argon or nitrogen) for 15-20 minutes.

-

The palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), is then added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.